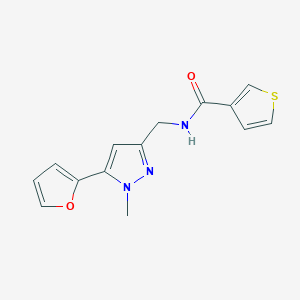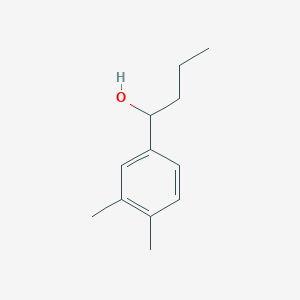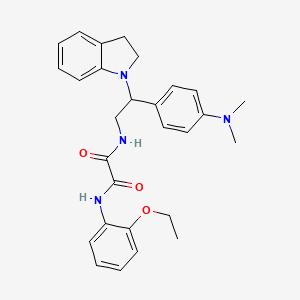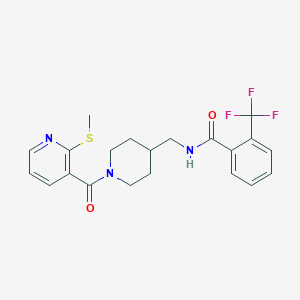
2-Phenyl-1,3-thiazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Phenyl-1,3-thiazole-5-sulfonyl chloride” is a chemical compound with the CAS Number: 2137903-79-6 . It has a molecular weight of 259.74 and is usually in the form of a powder .
Synthesis Analysis
The synthesis of thiazole derivatives, including “this compound”, involves several methods. One method involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform . Another method involves a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H6ClNO2S2 .Chemical Reactions Analysis
Thiazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can be directly arylated under very low catalyst concentration . They can also react with thionoesters in the presence of a rhodium (II) catalyst to provide 3-sulfonyl-4-thiazolines, which subsequently aromatize into the corresponding 2,5-disubstituted thiazoles by elimination of the sulfonyl group .Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 259.74 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
2-Phenyl-1,3-thiazole-5-sulfonyl chloride serves as a precursor for synthesizing various heterocyclic compounds with potential antimicrobial applications. For example, it has been utilized in the creation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives. These compounds have been synthesized through reactions involving elemental sulfur and phenyl isothiocyanate, demonstrating promising results in in vitro antibacterial and antifungal activities. Such applications underscore the compound's versatility in generating biologically active sulfonamide moieties suitable for antimicrobial agent development (Darwish et al., 2014).
Insecticide Mechanism Exploration
The compound also plays a role in understanding the mechanisms of phenylpyrazole insecticides, which target the GABA-gated chloride channels in insects. Studies comparing insecticidal compounds with non-insecticidal analogs have identified this compound derivatives as crucial for investigating the selective toxicity of these insecticides, offering insights into safer and more effective pest control strategies (Cole et al., 1993).
Drug-like Derivative Synthesis
Moreover, this compound facilitates the parallel synthesis of drug-like derivatives, such as 5-amino-substituted 1,2,4-thiadiazole libraries, highlighting its potential in pharmaceutical research. By employing cyclization reactions, researchers have synthesized various derivatives that could serve as leads for developing new therapeutic agents, illustrating the compound's utility in drug discovery processes (Park et al., 2009).
Tautomeric Behavior Investigation
Investigations into the tautomeric behavior of sulfonamide derivatives, including those related to this compound, contribute to our understanding of their pharmaceutical and biological activities. Such studies are pivotal for the design of bioactive molecules with optimized efficacy and minimized side effects, showcasing the importance of this compound in medicinal chemistry research (Erturk et al., 2016).
Corrosion Inhibition Studies
This compound derivatives have also been investigated for their corrosion inhibition properties, particularly for protecting metal alloys in acidic environments. This application highlights the compound's relevance beyond biomedical research, demonstrating its potential in industrial and engineering fields to enhance material durability and longevity (El-Lateef et al., 2021).
Safety and Hazards
Orientations Futures
The future directions for “2-Phenyl-1,3-thiazole-5-sulfonyl chloride” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. This could lead to the development of new compounds with potential applications in various fields .
Mécanisme D'action
Thiazoles
are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. Thiazoles are found in many important drugs, including the antitumor drugs bleomycin and dasatinib . Thiazoles can act as inhibitors of various enzymes and receptors in the body, which can lead to a wide range of biological effects .
Sulfonyl chlorides
, on the other hand, are a class of organic compounds that contain a sulfonyl functional group (SO2) attached to a chlorine atom. Sulfonyl chlorides are commonly used in organic chemistry as a source of sulfonyl groups. They can react with amines to form sulfonamides, which are a class of compounds that have been used as antibiotics .
Propriétés
IUPAC Name |
2-phenyl-1,3-thiazole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S2/c10-15(12,13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKPEEKDKYZSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137903-79-6 |
Source


|
| Record name | 2-phenyl-1,3-thiazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2700210.png)

![6-Chloro-2-methyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B2700216.png)


![3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2700223.png)

![Methyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2700226.png)

![2-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyrimidine](/img/structure/B2700228.png)



![5-({[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2700232.png)
